molecular formula C2H6O4S B1212585 Ethyl sulfate CAS No. 540-82-9

Ethyl sulfate

Cat. No. B1212585
CAS RN: 540-82-9
M. Wt: 126.13 g/mol
InChI Key: KIWBPDUYBMNFTB-UHFFFAOYSA-N
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Description

Ethyl sulfate (EtS) is an important chemical entity recognized both as a metabolite in human physiology and a compound of interest across various scientific domains. This analysis aims to cover several crucial aspects of this compound, including its synthesis, molecular structure, chemical reactions, and properties, grounded in scientific research. Notably, the discussion will avoid areas related to drug use, dosage, and side effects, focusing instead on the fundamental chemical and physical characteristics of this compound.

Synthesis Analysis

The efficient synthesis of this compound involves direct reactions under ambient conditions, notably through the interaction of 1-alkylimidazoles with dimthis compound and dithis compound. This process facilitates the creation of low-cost ionic liquids containing methyl- and ethyl-sulfate anions, showcasing the compound's versatility and applicability in green chemistry initiatives (Holbrey et al., 2002).

Molecular Structure Analysis

Investigations into the molecular interactions of this compound, particularly in the context of ionic liquids, reveal detailed insights into its structure. Studies utilizing attenuated total reflectance infrared spectroscopy, NMR spectroscopy, and quantum chemical calculations have elucidated the hydrogen bonding interactions within this compound, enhancing our understanding of its molecular behavior in different environments (Zhang et al., 2010).

Chemical Reactions and Properties

This compound's role as a metabolite of ethanol introduces its potential as a biomarker for alcohol intake, with studies highlighting its stability under various conditions and its interaction with other metabolites like ethyl glucuronide (EtG). The concurrent determination of EtS and EtG can significantly enhance sensitivity in detecting recent alcohol consumption (Helander & Beck, 2005).

Physical Properties Analysis

The physical properties of this compound, including its stability and interaction with water, have been extensively studied, particularly in the context of forensic science and environmental monitoring. This includes its utility in tracing alcohol consumption through wastewater analysis, highlighting the compound's resilience and traceability in various mediums (Rodríguez-Álvarez et al., 2014).

Chemical Properties Analysis

This compound's chemical properties, especially its reactivity and interaction with sulfotransferases, underscore its biological significance. The identification of multiple sulfotransferase isoforms capable of catalyzing this compound formation points to the compound's intricate role in human metabolism and its potential modulation by dietary components (Stachel & Skopp, 2015).

Scientific Research Applications

1. Forensic Toxicology and Postmortem Analysis

Ethyl sulfate (EtS) plays a significant role in forensic toxicology, particularly in postmortem analysis. It is used to determine ethanol (alcohol) consumption, especially in cases where ethanol intoxication might be a contributing factor to death. Research has shown that EtS, along with ethyl glucuronide (EtG), is a useful biomarker in the postmortem assessment of the extent of alcohol abuse (Alsayed et al., 2021). These biomarkers are typically analyzed in postmortem blood and urine samples using techniques like liquid chromatography coupled with mass spectrometry (LC-MS).

2. Stability Assessment in Forensic Contexts

Understanding the stability of EtS is crucial for its application in forensic science. A study assessed the stability of EtS against bacterial degradation using standardized test methods. The findings indicate that while EtS is stable in certain test conditions, it may degrade in others, which is important for forensic investigations where determining alcohol consumption prior to death is necessary, especially in cases of putrefied corpses (Halter et al., 2009).

3. Biomarker for Acute Alcohol Intake

EtS has been identified in human urine and compared with other ethanol metabolites for its effectiveness as a biomarker for acute alcohol intake. The study confirmed that sulfate conjugation is a minor but regular metabolic pathway for ethanol in humans, making EtS a common constituent in urine after alcohol intake. This research highlights the potential of EtS as a biomarker for recent drinking (Helander & Beck, 2005).

4. Analysis in Clinical Trials

EtS, along with EtG, has been discussed in the context of clinical trials for its role as a biomarker in monitoring alcohol consumption. Their utility in such settings helps in understanding the dynamics of alcohol intake and abstinence, particularly in clinical research and treatment programs (Anton, 2014).

5. Metabolism and Enzymatic Analysis

Research has also focused on the metabolism of EtS, particularly the enzymes involved in its formation. Studies on sulfotransferases (SULTs) catalyzing EtS formation and their inhibition by various compounds like polyphenols have provided insights into the metabolic pathways and factors affecting the variability of EtS levels in the body (Stachel & Skopp, 2015).

Mechanism of Action

Ethyl hydrogen sulfate, also known as Sulfovinic acid or Ethyl sulfate, is an organic chemical compound with the formula C2H6O4S . It is primarily used as an intermediate in the production of ethanol from ethylene .

Target of Action

The primary target of ethyl hydrogen sulfate is ethylene , a hydrocarbon used in the industrial production of ethanol . The compound acts on ethylene to facilitate the production of ethanol, making it a crucial component in this process .

Mode of Action

The mode of action of ethyl hydrogen sulfate involves its reaction with ethanol and sulfuric acid. This reaction involves the protonation of the ethanolic oxygen to form an oxonium ion . This process is part of the mechanism that leads to the formation of this compound, diethyl ether, and ethylene .

Biochemical Pathways

Ethyl hydrogen sulfate is involved in the sulfur metabolism pathway . In this pathway, sulfur occurs in various oxidation states ranging from +6 in sulfate to -2 in sulfide (H2S). Sulfate reduction can occur in both an energy-consuming assimilatory pathway and an energy-producing dissimilatory pathway .

Pharmacokinetics

While specific pharmacokinetic data for ethyl hydrogen sulfate is limited, it’s known that the compound is involved in the production of ethanol from ethylene . This process is highly temperature-dependent, with the reaction needing to be kept below 140°C to prevent the breakdown of this compound into ethylene and sulfuric acid .

Result of Action

The result of the action of ethyl hydrogen sulfate is the production of ethanol from ethylene . This is achieved through a series of reactions that involve the protonation of the ethanolic oxygen to form an oxonium ion .

Action Environment

The action of ethyl hydrogen sulfate is highly dependent on environmental factors, particularly temperature . The reaction must be kept below 140°C to prevent the breakdown of this compound into ethylene and sulfuric acid . If the temperature exceeds 170°C in a considerable excess of sulfuric acid, the this compound breaks down into ethylene and sulfuric acid .

Safety and Hazards

  • Detection Window : EtS can be detected in urine for up to 72 hours after alcohol consumption, making it useful for assessing recent drinking behavior .

Future Directions

Research on EtS continues to evolve, with ongoing investigations into its utility as a reliable biomarker for alcohol use. Future studies may explore its application in various contexts, such as workplace testing, forensic analysis, and monitoring alcohol-dependent individuals .

Biochemical Analysis

Biochemical Properties

Ethyl sulfate plays a significant role in biochemical reactions, particularly in the metabolism of ethanol. It is formed through the action of sulfotransferase enzymes, which catalyze the transfer of a sulfate group from a donor molecule to ethanol, resulting in the formation of this compound . This reaction is part of the phase II conjugation pathway, which helps in the detoxification and excretion of ethanol from the body. This compound interacts with various biomolecules, including enzymes such as sulfotransferases and sulfatases, which are involved in its formation and degradation .

Cellular Effects

This compound has several effects on cellular processes. It is known to accumulate in hair after chronic alcohol consumption, serving as a biomarker for alcohol intake . This compound can influence cell signaling pathways and gene expression by interacting with specific enzymes and proteins involved in ethanol metabolism. For example, it can affect the activity of sulfotransferases, which play a crucial role in the detoxification of ethanol . Additionally, this compound may impact cellular metabolism by altering the levels of metabolites and influencing metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its formation through the reaction between ethanol and sulfuric acid, catalyzed by sulfotransferase enzymes . This reaction results in the protonation of the ethanolic oxygen, forming an oxonium ion, which then reacts with the sulfate group to produce this compound . This compound can also undergo further reactions, such as hydrolysis, to form ethanol and sulfuric acid . These interactions at the molecular level are essential for the detoxification and excretion of ethanol from the body.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially at higher temperatures . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in the context of chronic alcohol consumption . These effects include alterations in gene expression, enzyme activity, and metabolic pathways, which can persist even after the cessation of alcohol intake .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound is generally well-tolerated and does not cause significant adverse effects . At higher doses, this compound can exhibit toxic effects, including liver damage and disruptions in metabolic processes . Threshold effects have been observed, where the impact of this compound becomes more pronounced at specific dosage levels . These findings highlight the importance of dosage considerations in the study of this compound’s biochemical properties.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to the metabolism of ethanol. It is formed through the action of sulfotransferase enzymes, which catalyze the transfer of a sulfate group to ethanol . This reaction is part of the phase II conjugation pathway, which helps in the detoxification and excretion of ethanol from the body . This compound can also influence other metabolic pathways by altering the levels of metabolites and affecting metabolic flux . These interactions are crucial for maintaining cellular homeostasis and preventing the accumulation of toxic substances.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can be distributed to different subcellular compartments, including the cytoplasm, mitochondria, and nucleus . These transport and distribution mechanisms are essential for the proper functioning of this compound and its role in ethanol metabolism.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . These localization patterns are essential for the proper functioning of this compound in biochemical reactions and metabolic pathways.

properties

IUPAC Name

ethyl hydrogen sulfate
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InChI

InChI=1S/C2H6O4S/c1-2-6-7(3,4)5/h2H2,1H3,(H,3,4,5)
Source PubChem
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InChI Key

KIWBPDUYBMNFTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2H6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10862151
Record name Ethyl hydrogen sulfate
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Molecular Weight

126.13 g/mol
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Physical Description

Alkylsulfuric acids are colorless, oily liquids. They are soluble in water and weigh more than water. Contact with the material may cause severe irritation to skin, eyes, and mucous membranes. It may be toxic by ingestion, inhalation and skin absorption. It is used to make other chemicals.
Record name ALKYLSULFURIC ACIDS
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CAS RN

540-82-9
Record name ALKYLSULFURIC ACIDS
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Record name Ethyl sulfate
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Record name Ethyl sulfate
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Record name Sulfuric acid, monoethyl ester
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Record name Ethyl hydrogen sulphate
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Record name ETHYL SULFATE
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Record name Ethyl hydrogen sulfate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Ethyl Sulfate (EtS) is a minor metabolite of ethanol, produced through a conjugation reaction with 3’-phosphoadenosine 5’-phosphosulfate catalyzed by sulfotransferase [, , , ]. It serves as a direct biomarker of recent alcohol consumption due to its presence in urine after ethanol intake [].

A: EtS exhibits a longer, dose-dependent elimination half-life compared to ethanol itself []. While ethanol is rapidly metabolized, EtS can be detected for a longer duration, making it suitable for detecting recent alcohol consumption even when ethanol is no longer detectable.

A: A study investigated the impact of intensive mouthwash use containing high ethanol content on urinary EtG and EtS levels []. The findings suggest that using currently accepted cutoff concentrations for EtG and EtS (500 ng/mL) can effectively differentiate between ethanol consumption and the use of such mouthwash.

A: Research indicates that EtS degrades gradually in conditions mimicking rising main and gravity sewers []. While this degradation needs to be considered when estimating alcohol consumption through wastewater analysis, EtS remains a more suitable biomarker than EtG, which degrades rapidly in all tested sewer conditions [].

A: Yes, a study in Australia examined the impact of a minimum unit alcohol price policy on alcohol consumption using EtS measurements in wastewater []. The findings revealed a significant decrease in per capita alcohol consumption immediately following the policy implementation, highlighting the utility of EtS in evaluating public health interventions.

ANone: The molecular formula of EtS is C2H6O4S, and its molecular weight is 126.13 g/mol.

A: Yes, ab initio calculations using the 6-31+G** basis set have been performed on methyl and this compound anions to analyze their binding properties and parameterize the MM2 force field []. These studies provided insights into bond characteristics, including the highly polarized covalent double bonds of terminal S=O bonds and the single covalent nature of the C-O-S bond [].

A: Ionic liquids with this compound anions, like 1-ethyl-3-methylimidazolium this compound ([C2C1im][EtSO4]) and 1,3-diethylimidazolium this compound ([C2C2im][EtSO4]), have shown promise as potential replacements for conventional hydraulic fluids due to their low compressibility, low thermal expansion, and good viscosity characteristics []. Research suggests that [C2C2im][EtSO4] exhibits properties closer to commercial hydraulic oils compared to [C2C1im][EtSO4] []. Furthermore, studies have explored the use of specific ionic liquids containing this compound anions for separating aromatic hydrocarbons from aliphatic mixtures, demonstrating their potential in environmental remediation []. Additionally, these ionic liquids have been investigated as components in large-deformation resistance-type strain gauges, highlighting their versatility in material science applications [].

A: Yes, research has demonstrated the efficient synthesis of new, low-cost ionic liquids containing methyl and this compound anions through a halide-free method []. This method involves reacting 1-alkylimidazoles with dimthis compound or dithis compound under ambient conditions, offering a potentially more sustainable and cost-effective alternative to traditional halide-based synthesis routes.

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